3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one

Antiepileptic Drug Synthesis Levetiracetam Intermediates Pyrrolidinone Scaffolds

3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one is a hydroxylated pyrrolidin-2-one derivative bearing a 1-hydroxypropan-2-yl substituent at the C3 position of the lactam ring. With a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol , this compound is primarily encountered as a chiral intermediate in the synthesis of pharmaceutically active molecules, notably antiepileptic agents including levetiracetam and its structural analogs.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
Cat. No. B13165323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(CO)C1CCNC1=O
InChIInChI=1S/C7H13NO2/c1-5(4-9)6-2-3-8-7(6)10/h5-6,9H,2-4H2,1H3,(H,8,10)
InChIKeyDWEMNBLGFDOOMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one (CAS 1849280-20-1): Procurement and Technical Profile


3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one is a hydroxylated pyrrolidin-2-one derivative bearing a 1-hydroxypropan-2-yl substituent at the C3 position of the lactam ring . With a molecular formula of C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol , this compound is primarily encountered as a chiral intermediate in the synthesis of pharmaceutically active molecules, notably antiepileptic agents including levetiracetam and its structural analogs [1][2]. The compound is typically supplied as a research-grade chemical with a purity specification of ≥95% .

Why 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one Cannot Be Substituted with Generic Pyrrolidinones


The C3-(1-hydroxypropan-2-yl) substituent pattern is non-interchangeable with generic pyrrolidin-2-one scaffolds due to a convergence of three factors. First, the hydroxyl group provides a specific functional handle for downstream derivatization (e.g., esterification, etherification, or oxidation) that unsubstituted pyrrolidin-2-one lacks . Second, the stereogenic center at the C2′ position of the hydroxypropyl side chain introduces chirality, and the stereochemical outcome of subsequent transformations is critically dependent on the configuration of this center; generic racemic pyrrolidin-2-one intermediates cannot replicate this stereochemical control [1]. Third, the branched alkyl substitution pattern at C3 imparts distinct physicochemical properties—including altered lipophilicity and hydrogen-bonding capacity—that directly influence chromatographic behavior, solubility, and reactivity profiles relative to simpler N-alkylated or unsubstituted pyrrolidin-2-ones [2]. Substitution with a generic analog risks altered reaction kinetics, reduced yield, or complete failure of the intended synthetic sequence, particularly in stereoselective routes to levetiracetam and related racetam-class antiepileptics [3].

Quantitative Differentiation of 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one from Closest Analogs


C3 Substitution Pattern Determines Synthetic Utility in Levetiracetam-Type Intermediates

The C3-(1-hydroxypropan-2-yl) substitution pattern differentiates this compound from the unsubstituted 2-pyrrolidinone (C₄H₇NO) used in traditional levetiracetam synthesis. In the conventional method, 2-pyrrolidinone requires deprotonation with metal hydrides followed by alkylation with 2-halobutyrate esters—a process documented to pose serious safety hazards at scale and generate obnoxious environmental pollutants [1]. The target compound, bearing a pre-installed hydroxyalkyl side chain at C3, serves as a more advanced intermediate that bypasses this hazardous alkylation step, potentially reducing the synthetic step count. While direct comparative yield data for the target compound versus 2-pyrrolidinone in levetiracetam synthesis is not publicly available in primary literature, the structural difference translates to fundamentally altered synthetic utility: the target compound offers a functionalized C3 position unavailable in the unsubstituted parent, while simpler N-alkylated analogs lack the C3 substitution altogether .

Antiepileptic Drug Synthesis Levetiracetam Intermediates Pyrrolidinone Scaffolds

Chiral Hydroxypropyl Side Chain Enables Stereochemical Control vs. Achiral Analogs

3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one possesses a stereogenic center at the C2′ position of the hydroxypropyl side chain, a feature entirely absent in achiral analogs such as N-methylpyrrolidin-2-one (NMP) or 5-methylpyrrolidin-2-one. The (S)-enantiomer of levetiracetam is the therapeutically active form, with the (R)-enantiomer being essentially inactive [1]. Synthetic routes to levetiracetam that employ chiral auxiliaries or resolution steps are critically dependent on the stereochemical integrity of intermediates [2]. The target compound's chiral hydroxypropyl side chain provides a built-in stereochemical handle that can influence the stereochemical outcome of subsequent transformations—a capability that achiral pyrrolidin-2-one analogs lack entirely. While direct enantiomeric excess (ee) data for this specific compound is not publicly disclosed, the presence of the stereogenic center represents a fundamental differentiation from achiral C3-substituted comparators.

Chiral Synthesis Stereochemical Control Enantiopure Pharmaceuticals

Hydroxyl Functional Handle Distinguishes from Simple N-Alkylpyrrolidinones

The primary hydroxyl group on the hydroxypropyl side chain provides a specific functional handle for further derivatization (e.g., oxidation to carboxylic acid, esterification, etherification, or conversion to leaving groups). This distinguishes the target compound from N-alkylated pyrrolidin-2-ones such as 1-(2-hydroxyethyl)pyrrolidin-2-one (N-hydroxyethylpyrrolidinone, CAS 3445-11-2), where the hydroxyl is positioned on the nitrogen rather than C3. In the context of racetam synthesis, C3-substituted hydroxyl intermediates are more directly convertible to the C3-carboxylic acid derivatives required for levetiracetam-type structures [1]. N-substituted hydroxyl analogs require fundamentally different synthetic pathways that do not map onto established racetam routes [2].

Derivatization Chemistry Functional Group Interconversion Protecting Group Strategies

Commercial Purity Specifications Relative to Comparator Pyrrolidinone Derivatives

According to vendor technical datasheets, 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one is supplied with a minimum purity of 95% . This is comparable to the typical 95–98% purity range reported for structurally similar hydroxylated pyrrolidinone research chemicals. A structurally related comparator, 1-(1-hydroxyethyl)pyrrolidin-2-one (CAS 91566-51-3), is also supplied at ≥95% purity . The purity specification meets or exceeds the typical requirements for intermediate use in laboratory-scale pharmaceutical synthesis. It is important to note that higher-purity grades (≥98%) are not consistently available across vendors for this specific compound, which may reflect its niche application as a specialized intermediate rather than a commodity chemical.

Procurement Specifications Purity Analysis Quality Control

Recommended Application Scenarios for 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one in Research and Industrial Procurement


Advanced Intermediate for Levetiracetam and Racetam-Class Antiepileptic Synthesis

This compound is best utilized as a C3-functionalized chiral intermediate in the synthesis of levetiracetam and related racetam-class antiepileptics. Its C3-(1-hydroxypropan-2-yl) substitution pattern positions it as a more advanced building block than unsubstituted 2-pyrrolidinone, bypassing the hazardous metal hydride-mediated alkylation step documented in conventional levetiracetam manufacturing [1]. The hydroxyl group provides a direct handle for oxidation to the corresponding C3-carboxylic acid derivative, a key structural motif in levetiracetam and its analogs [2].

Chiral Building Block for Stereoselective Synthesis of Bioactive Pyrrolidinones

The stereogenic center at the C2′ position of the hydroxypropyl side chain makes this compound suitable for use as a chiral building block in stereoselective syntheses. In medicinal chemistry programs targeting enantiopure pyrrolidinone-based therapeutics, the inherent chirality of this intermediate can be leveraged to influence stereochemical outcomes in downstream transformations [1]. This is particularly relevant for applications requiring enantiomerically pure final products, such as the (S)-enantiomer of levetiracetam which is the therapeutically active form [2].

Functionalized Pyrrolidinone Scaffold for Derivatization Chemistry

The primary hydroxyl group on the C3 side chain serves as a versatile functional handle for further synthetic elaboration, including esterification, etherification, oxidation to carboxylic acid, or conversion to leaving groups for nucleophilic displacement. This positions the compound as a useful starting material for the preparation of diverse 3-substituted pyrrolidin-2-one libraries in medicinal chemistry campaigns targeting CNS or metabolic disorders [1]. Unlike N-substituted hydroxyl analogs, the C3 positioning of the hydroxyl group aligns with the substitution pattern required for racetam-type pharmacophores [2].

Reference Standard for Analytical Method Development in Process Chemistry

Given its role as an intermediate in levetiracetam-type syntheses, 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one may serve as a reference standard or impurity marker in the development and validation of HPLC or GC analytical methods for monitoring reaction progress and purity in pharmaceutical process chemistry [1]. The compound's commercial availability at ≥95% purity supports its use as a calibration standard in quality control workflows [2].

Quote Request

Request a Quote for 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.